molecular formula C12H14N2O5 B10974878 N-(4-methoxy-2-nitrophenyl)oxolane-2-carboxamide

N-(4-methoxy-2-nitrophenyl)oxolane-2-carboxamide

Cat. No.: B10974878
M. Wt: 266.25 g/mol
InChI Key: MVGVDJNLLCRWBJ-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)oxolane-2-carboxamide is a chemical compound with the molecular formula C12H14N2O5. It is known for its unique structure, which includes a methoxy group, a nitro group, and an oxolane ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)oxolane-2-carboxamide typically involves the reaction of 4-methoxy-2-nitroaniline with oxolane-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of N-(4-hydroxy-2-nitrophenyl)oxolane-2-carboxamide.

    Reduction: Formation of N-(4-methoxy-2-aminophenyl)oxolane-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)oxolane-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxy-2-nitrophenyl)oxolane-2-carboxamide is unique due to its specific combination of functional groups and the presence of the oxolane ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

N-(4-methoxy-2-nitrophenyl)oxolane-2-carboxamide

InChI

InChI=1S/C12H14N2O5/c1-18-8-4-5-9(10(7-8)14(16)17)13-12(15)11-3-2-6-19-11/h4-5,7,11H,2-3,6H2,1H3,(H,13,15)

InChI Key

MVGVDJNLLCRWBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCCO2)[N+](=O)[O-]

Origin of Product

United States

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